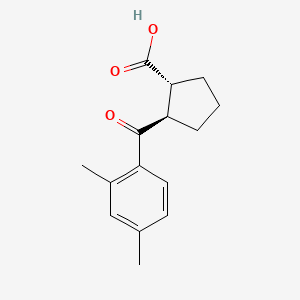

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . It is widely used in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,4-dimethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclopentane derivatives.

Applications De Recherche Scientifique

Synthetic Applications

1. Transannular C–H Functionalization

One of the primary applications of trans-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid is in the transannular C–H functionalization of cycloalkane carboxylic acids. This method allows for the selective arylation of cycloalkanes, which is crucial for developing complex molecular architectures in medicinal chemistry. The compound serves as a substrate in reactions that yield γ-arylated cycloalkane acids with high regioselectivity and efficiency. This process simplifies the synthesis of compounds that previously required lengthy multi-step procedures .

2. Synthesis of Biologically Active Molecules

The compound acts as an intermediate in synthesizing various biologically active molecules. For instance, it has been utilized in the synthesis of inhibitors for enzymes such as AKR1C1 and AKR1C3, which are relevant in treating hormone-dependent cancers. The transannular arylation process has led to compounds with yields ranging from 37% to 70%, showcasing its effectiveness in generating pharmacologically relevant scaffolds .

1. Antileishmanial and Cytotoxic Activity

Research indicates that derivatives of this compound exhibit antileishmanial activity. A library of compounds derived from similar scaffolds has demonstrated effective concentrations (EC50) below 10 µM against Leishmania species, highlighting their potential as therapeutic agents .

2. Structure-Activity Relationship Studies

Studies involving structure-activity relationships (SAR) have shown that modifications to the cyclopentane framework can significantly impact biological activity. For example, varying substituents on the benzoyl moiety can enhance solubility and bioavailability, crucial factors for drug development .

Case Studies

Mécanisme D'action

The mechanism of action of trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparaison Avec Des Composés Similaires

2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but different stereochemistry.

2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar functional groups but different ring size.

2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxamide: Similar structure but different functional group (amide instead of carboxylic acid).

Uniqueness: Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzoyl and carboxylic acid functional groups. This combination of features makes it particularly useful in various chemical reactions and applications .

Activité Biologique

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, starting from simpler precursors leading to the formation of the cyclopentane framework, followed by functionalization at the benzoyl and carboxyl positions.

Biological Activity

The biological activities of this compound have been explored in various contexts:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzoyl compounds have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The binding affinity to target enzymes can lead to altered metabolic processes, which is crucial in drug design for conditions such as cancer and metabolic disorders. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which are often dysregulated in diseases .

3. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also exert similar effects, potentially making it useful in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological relevance of structurally related compounds:

- Case Study 1 : A study on a related benzoyl compound showed significant inhibition of the growth of Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

- Case Study 2 : Another investigation focused on the anti-cancer properties of dimethylbenzoyl derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through activation of caspase pathways.

The proposed mechanism by which this compound exerts its biological effects includes:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.

- Cell Signaling Modulation : By inhibiting key signaling pathways, it can affect cellular responses to stimuli.

These interactions are critical for understanding its therapeutic potential and guiding future research.

Propriétés

IUPAC Name |

(1R,2R)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUKTNRPTRXQRA-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641337 | |

| Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-14-5 | |

| Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.